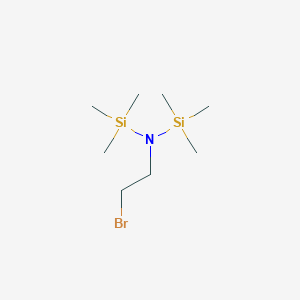
N-(2-Bromoethyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Bromoethyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine: is an organosilicon compound with a unique structure that includes both bromine and silicon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromoethyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine typically involves the reaction of trimethylsilylamine with 2-bromoethyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2-Bromoethyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of N-substituted silanamines, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry: N-(2-Bromoethyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is used as a building block in organic synthesis
Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its ability to undergo substitution reactions makes it a versatile intermediate in the preparation of pharmaceuticals and other biologically active compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which N-(2-Bromoethyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically replaced by a nucleophile, leading to the formation of new chemical bonds. The silicon atom can also participate in various reactions, influencing the overall reactivity and stability of the compound.
Comparison with Similar Compounds
Trimethylsilyl bromide: Similar in structure but lacks the ethylamine group.
N-(2-Bromoethyl)phthalimide: Contains a phthalimide group instead of the trimethylsilyl group.
(2-Bromoethyl)trimethylsilane: Similar but lacks the amine functionality.
Uniqueness: N-(2-Bromoethyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is unique due to the presence of both bromine and silicon atoms in its structure. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
61883-45-2 |
|---|---|
Molecular Formula |
C8H22BrNSi2 |
Molecular Weight |
268.34 g/mol |
IUPAC Name |
2-bromo-N,N-bis(trimethylsilyl)ethanamine |
InChI |
InChI=1S/C8H22BrNSi2/c1-11(2,3)10(8-7-9)12(4,5)6/h7-8H2,1-6H3 |
InChI Key |
SHUQHGWRROWAIC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N(CCBr)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Prop-2-EN-1-YL)pent-4-EN-1-YL]phosphane](/img/structure/B14568942.png)
![2,5-Piperazinedione, 3,6-bis[(methoxymethyl)thio]-1,4-dimethyl-, cis-](/img/structure/B14568950.png)



![1-[(But-2-en-1-yl)oxy]-4-(ethoxymethyl)benzene](/img/structure/B14568989.png)


![Dimethyl [(5-nitrofuran-2-yl)methyl]phosphonate](/img/structure/B14569015.png)
![2-[(2-Ethylhexyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14569022.png)



